molecular formula C15H12N4O3 B2601351 N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide CAS No. 489403-95-4

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide

Cat. No.: B2601351
CAS No.: 489403-95-4
M. Wt: 296.286
InChI Key: PARXIKHGYQKPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-ylmethyl)-3-nitrobenzamide is a synthetic benzimidazole derivative supplied for investigative purposes in chemical and pharmacological research . Benzimidazole-based compounds represent a significant scaffold in medicinal chemistry, renowned for their diverse biological activities and presence in several therapeutic agents . The structural motif of this compound, featuring a benzimidazole nucleus linked to a nitrobenzamide group, is of particular interest for developing novel bioactive molecules. Research into analogous compounds indicates that substitutions at the N-1 and C-2 positions of the benzimidazole ring are critical for enhancing pharmacological potency . Preliminary research on structurally similar N-substituted 6-nitro-1H-benzimidazole derivatives has demonstrated promising antibacterial activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 2 μg mL⁻¹, comparable to the standard drug ciprofloxacin . Furthermore, certain active benzimidazole derivatives exhibit potent anticancer activity against a panel of human cancer cell lines, with half-maximal inhibitory concentration (IC50) values reported in the range of 1.84 to 10.28 μg mL⁻¹, showing comparability to paclitaxel . The proposed mechanism of action for such active benzimidazole compounds often involves molecular interactions with key biological targets, including dihydrofolate reductase (DHFR) —an enzyme recognized as a potential receptor for both antimicrobial and antitumor effects—as well as vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6) for anticancer activity . In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for potent derivatives often suggest favorable drug-likeness and safety profiles . This product is intended for research and development use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human use. Researchers are encouraged to investigate the full spectrum of this compound's potential applications and its specific mechanism of action.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(10-4-3-5-11(8-10)19(21)22)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXIKHGYQKPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Benzamide: The final step involves the coupling of the benzimidazole core with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogenating agents (e.g., chlorine or bromine), alkylating agents (e.g., alkyl halides).

    Oxidation: m-Chloroperbenzoic acid.

Major Products Formed

    Reduction: N-(1H-benzimidazol-2-ylmethyl)-3-aminobenzamide.

    Substitution: Various halogenated or alkylated derivatives of the benzimidazole ring.

    Oxidation: N-oxides of the benzimidazole ring.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide are highly dependent on the substituents present on both the benzimidazole and benzamide moieties. Key analogues include:

Compound Name Substituent on Benzamide Biological Activity (Model) Key Findings Reference
N-(1H-Benzimidazol-2-ylmethyl)-3-chloroaniline 3-Chloro 100% anti-inflammatory (100 mg/kg) Comparable efficacy to nitro derivative; chloro group enhances lipophilicity
N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide 3-Methyl Not reported Electron-donating methyl group may reduce target affinity
N-(1H-1,3-Benzodiazol-2-yl)-3-chlorobenzamide 3-Chloro Not explicitly reported Structural similarity but lacks methylene linker; reduced flexibility
N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl)benzamide Varied (e.g., 2/4-substituents) GPCR/kinase modulation (in silico) Thiazole core alters binding mode compared to benzimidazole

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group in the target compound enhances anti-inflammatory activity compared to 3-chloro or 3-methyl derivatives, likely due to improved hydrogen-bonding capacity and metabolic stability .
  • Linker Flexibility: The methylene bridge between benzimidazole and benzamide in the target compound allows for conformational adaptability, unlike rigid analogues like N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide .

Computational and Structural Insights

  • Privileged Scaffold: The benzimidazole core’s ability to mimic protein surface elements (e.g., β-turns) contributes to its broad target engagement, a feature shared with bicyclic privileged structures .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a nitrobenzamide group. This structural configuration enhances its chemical reactivity and biological activity due to the presence of the nitro group, which is known to influence the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and other serine/threonine kinases, which play crucial roles in cell cycle regulation and cancer progression.
  • Induction of Apoptosis : In various cancer cell lines, this compound induces apoptosis by activating signaling pathways that lead to programmed cell death.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, effectively inhibiting the growth of various microbial strains.

Biological Activity Overview

Activity TypeDescription
Antimicrobial Effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Induces apoptosis in cancer cell lines; inhibits key kinases involved in tumor growth.
Anti-inflammatory Potentially modulates inflammatory pathways, although specific mechanisms require further study.

Anticancer Properties

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values demonstrating potency comparable to established chemotherapeutics. The study highlighted the compound's ability to induce G2/M phase arrest and activate apoptotic pathways through caspase activation.

Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, showing that the compound inhibited bacterial growth at low concentrations.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Solubility : Highly soluble in polar solvents, enhancing its bioavailability.
  • Metabolism : Undergoes metabolic transformations that may influence its efficacy and safety profile.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Structure-Activity Relationship (SAR) Studies : Further investigation into modifications of the compound could yield derivatives with enhanced potency or selectivity.
  • Combination Therapies : Exploring the synergistic effects of this compound with other therapeutic agents may improve treatment outcomes for cancer and infectious diseases.
  • Mechanistic Studies : Detailed studies are needed to elucidate the specific molecular pathways affected by this compound, particularly in cancer cells.

Q & A

Q. How can multi-step synthesis protocols be streamlined for scale-up?

  • Methodology : Use flow chemistry for amide coupling steps to improve heat/mass transfer. Solid-phase synthesis reduces purification steps (e.g., Wang resin for intermediate isolation). Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real time .

Q. What computational tools predict polymorphic forms of this compound?

  • Methodology : Density functional theory (DFT) calculates lattice energies, while molecular dynamics (MD) simulations model crystal packing. Experimentally, differential scanning calorimetry (DSC) and powder XRD identify polymorphs, with SHELXD aiding in structure solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.